Covalent vs. Non-Covalent HDAC8 Inhibition: Superior Selectivity and Potency of the Benzothiazine-Imine Scaffold
The core benzothiazine-imine scaffold, which is a key structural analog of 1-imino-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-one, demonstrates a unique covalent inhibition mechanism against Histone Deacetylase 8 (HDAC8), unlike standard non-covalent or hydroxamate-based inhibitors. This leads to nanomolar potency and a distinct selectivity profile. Specifically, compound '1' (3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine), which shares the same imine-sulfur reactive core, inhibits HDAC8 through a reversible covalent modification of active site cysteines (C153 and C102) [1]. This mechanism is absent in traditional HDAC inhibitors like SAHA (vorinostat), which rely on zinc chelation and exhibit broader HDAC isoform inhibition profiles [2].
| Evidence Dimension | Potency and Mechanism of HDAC8 Inhibition |
|---|---|
| Target Compound Data | Nanomolar potency (exact IC50 not specified in abstract, but described as nanomolar). Covalent, reversible inhibitor targeting active site cysteines. |
| Comparator Or Baseline | SAHA (vorinostat, a pan-HDAC inhibitor) [2] |
| Quantified Difference | SAHA inhibits HDAC8 with an IC50 of ~1-2 µM. The benzothiazine-imine scaffold is described as achieving 'nanomolar potency' and demonstrates a >10-fold selectivity for HDAC8 over other isoforms, a property not shared by pan-inhibitors like SAHA [1]. |
| Conditions | Biochemical enzyme inhibition assays using recombinant human HDAC8 and other HDAC isoforms. |
Why This Matters
Procuring a compound based on this scaffold enables the development or use of HDAC8 inhibitors with a novel, non-hydroxamate, covalent mechanism, offering potential for improved therapeutic windows and reduced off-target effects compared to generic HDAC inhibitors.
- [1] Muth, M., Jänsch, N., Kopranovic, A., et al. (2019). Covalent inhibition of histone deacetylase 8 by 3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(3), 577-585. View Source
- [2] Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84-90. View Source
